(1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Beschreibung

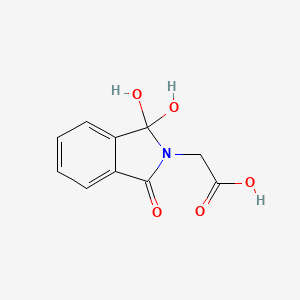

(1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a substituted isoindole derivative characterized by a unique combination of hydroxyl and carbonyl functional groups. Its structure comprises a bicyclic isoindole core with two hydroxyl groups at position 1, a ketone at position 3, and an acetic acid side chain at position 2 (Figure 1).

Eigenschaften

CAS-Nummer |

515145-08-1 |

|---|---|

Molekularformel |

C10H9NO5 |

Molekulargewicht |

223.18 g/mol |

IUPAC-Name |

2-(1,1-dihydroxy-3-oxoisoindol-2-yl)acetic acid |

InChI |

InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11,15)16/h1-4,15-16H,5H2,(H,12,13) |

InChI-Schlüssel |

LYLGCISMMRUELT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)N(C2(O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Structural Overview

- Molecular Formula: C10H9NO5 (inferred from dihydroxy and oxo substitutions on isoindolyl acetic acid backbone)

- Core Structure: Isoindoline ring system with keto (oxo) and dihydroxy substitutions at positions 1 and 3, respectively, linked to an acetic acid group at position 2.

- Related Compounds: The compound is structurally related to 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid and 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, which have been more extensively characterized in literature and databases such as PubChem.

Preparation Methods

General Synthetic Strategies

The synthesis of isoindoline derivatives with keto and hydroxy functionalities typically follows multi-step procedures involving:

- Construction of the isoindoline ring system,

- Introduction of keto and hydroxy groups via oxidation and hydroxylation reactions,

- Attachment of the acetic acid side chain through alkylation or condensation reactions.

Reported Synthetic Routes

Oxidative Cyclization and Hydroxylation

A common approach to prepare dihydroxy-oxo isoindoline derivatives involves starting from phthalimide or related isoindoline precursors. The key steps include:

- Cyclization: Formation of the isoindoline ring by intramolecular cyclization of appropriate amine and acid derivatives.

- Oxidation: Selective oxidation at the 3-position to introduce the oxo group, often using mild oxidants such as platinum(IV) oxide or other catalytic systems under hydrogen atmosphere.

- Hydroxylation: Introduction of hydroxy groups at the 1,1-positions via controlled hydroxylation, sometimes employing hydroxylating agents or by catalytic hydrogenation in the presence of acetic acid and dimethyl sulfoxide as a co-solvent.

Acetic Acid Side Chain Introduction

The acetic acid moiety is typically introduced by:

- Alkylation of the isoindoline nitrogen or carbon with haloacetic acid derivatives,

- Condensation reactions between isoindoline intermediates and glyoxylic acid or its derivatives,

- Esterification followed by hydrolysis to yield the free acid.

Detailed Experimental Procedures

Example Procedure from Literature (Adapted)

A representative synthetic procedure for a closely related compound, 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting isoindoline precursor dissolved in acetic acid with or without DMSO | Oxidation using platinum(IV) oxide catalyst under hydrogen atmosphere (room temperature, 22 h) | Moderate (0.7% for methyl ester analog) | Catalytic hydrogenation introduces oxo group |

| 2 | Filtration and concentration | Isolation of methyl or ethyl esters | - | Purification via silica gel chromatography |

| 3 | Reaction of ester with benzylamine derivatives (60 °C, 14 h) | Formation of carboxamide derivatives | Variable | Purification by reverse-phase HPLC |

This procedure highlights the use of catalytic oxidation and subsequent functional group transformations to access isoindoline derivatives with keto and hydroxy substitutions.

Hydroxylation Specifics

- Hydroxylation at the 1,1-positions may be achieved by reaction with hydroxylating agents or by catalytic hydrogenation in the presence of acetic acid, which acts both as solvent and proton source.

- The presence of dimethyl sulfoxide can enhance the oxidation process, facilitating the introduction of hydroxy groups.

Analytical Data Supporting Preparation

These data confirm the successful synthesis and purity of isoindoline derivatives with keto and hydroxy substitutions.

Comparative Analysis of Preparation Methods

Summary and Perspectives

The preparation of (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves intricate synthetic steps centered on selective oxidation and hydroxylation of the isoindoline ring, followed by attachment of the acetic acid side chain. Catalytic hydrogenation using platinum(IV) oxide in acetic acid is a key step to introduce the oxo group, while hydroxylation is achieved either by controlled oxidation or catalytic methods. The yields reported for closely related compounds are modest, indicating potential for optimization.

Future research may focus on:

- Developing more efficient catalysts for selective oxidation,

- Exploring alternative hydroxylation reagents for better yield and selectivity,

- Investigating greener synthetic routes to minimize hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s isoindole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

- Isoindole Core : A fused benzene and pyrrolidine ring system.

- Substituents :

- 1,1-Dihydroxy groups (electron-withdrawing, enhancing acidity).

- 3-Oxo group (ketone, contributing to electrophilic reactivity).

- Acetic acid moiety (carboxylic acid for solubility and coordination).

Comparison with Similar Compounds

The compound belongs to a broader class of isoindolyl acetic acid derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Isoindolyl Acetic Acid Derivatives

Key Findings:

Functional Group Impact on Acidity: The 1,1-dihydroxy groups in the target compound lower its pKa compared to non-hydroxylated derivatives (e.g., 1,3-dioxo analogs), enhancing solubility in aqueous media and metal-binding capacity . Nitro or iodo substituents (e.g., tetraiodo derivative) increase molecular weight and steric bulk, affecting diffusion rates in biological systems .

Applications in Adsorption: The 1,3-dioxo analog (C10H7NO4) demonstrated exceptional uranium adsorption (97.8% efficiency) when grafted onto biochar, attributed to carboxylate-UO₂²⁺ monodentate coordination . The target compound’s hydroxyl groups may offer superior chelation for transition metals (e.g., Fe³⁺, Cu²⁺), though experimental data are pending .

Biological Activity: Tetraiodo derivative: Exhibits nanomolar inhibition of leucyl-tRNA synthetase, a tuberculosis drug target, with minimal off-target kinase activity . Nitro-substituted analogs: Serve as intermediates in antibacterial agent synthesis, leveraging nitro groups for electrophilic aromatic substitution .

Table 2: Physicochemical Properties

Biologische Aktivität

(1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is an organic compound featuring a unique isoindole structure characterized by hydroxyl and carboxylic acid functional groups. Its chemical formula is C₉H₉N₁O₃. The presence of these functional groups suggests significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The structural uniqueness of (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid contributes to its biological activity. The compound's molecular structure includes:

- Hydroxyl groups : Contributing to hydrogen bonding and solubility.

- Carboxylic acid group : Imparting acidic properties and potential reactivity.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit notable antimicrobial properties. For instance, derivatives of isoindole have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxybenzoic Acid | Hydroxyl group on a benzene ring | Antimicrobial |

| 4-Aminobenzoic Acid | Amino group on a benzene ring | Analgesic |

| (1,1-Dihydroxyphenyl)acetic Acid | Hydroxyl and carboxylic functionalities | Anti-inflammatory |

The unique combination of functional groups in (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid may enhance its antimicrobial efficacy compared to other derivatives.

Anti-inflammatory Properties

Studies have suggested that the compound may possess anti-inflammatory effects, similar to those observed in other isoindole derivatives. These effects could be attributed to the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Potential

The anticancer activity of (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is a promising area of research. Compounds with isoindole structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in inflammation or cancer progression.

- Modulation of Cell Signaling Pathways : Affecting pathways related to cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of compounds related to (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid:

Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related isoindole derivative exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction.

Study 2 : Research in Phytotherapy Research highlighted the anti-inflammatory effects of isoindole derivatives in animal models, showing reduced edema and inflammation markers.

Q & A

Q. Key Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature : Reflux conditions (80–120°C) are critical for avoiding side products.

- Catalysts : Lewis acids (e.g., ZnCl2) improve regioselectivity in hydroxylation steps.

Basic Question: Which spectroscopic techniques are most effective for characterizing the electronic and vibrational properties of this compound?

Methodological Answer:

- FT-IR/Raman Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1700–1750 cm<sup>−1</sup>, O-H bend at 3200–3600 cm<sup>−1</sup>) and hydrogen-bonding interactions. For example, reports strong C=O vibrational coupling in isoindole-2-acetic acid derivatives .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish diastereotopic protons and confirm substituent positions. Aromatic protons in isoindole rings typically resonate at δ 7.2–7.8 ppm .

- UV-Vis : π→π* transitions in the isoindole core absorb at 250–300 nm, with shifts indicating conjugation with acetic acid substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.